Bismuth subcitrate potassium

Descripción general

Descripción

Bismuth subcitrate potassium is a bismuth salt used primarily in the treatment of gastrointestinal disorders such as peptic ulcers and gastro-esophageal reflux disease (GERD) . It is a compound that combines bismuth, potassium, and citrate in a specific molar ratio, making it effective in medical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bismuth subcitrate potassium can be synthesized by treating bismuth citrate with an aqueous potassium hydroxide solution. The reaction is carried out with a molar ratio of potassium hydroxide to bismuth citrate of 1.0-1.5, and a weight ratio of potassium hydroxide solution to bismuth citrate of 0.5-2.0 . Another method involves adding a bismuth-containing solution to an aqueous sodium hydroxide solution at a pH of approximately 12, followed by treatment with citric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and consistency. The process includes the careful measurement of reactants and maintenance of specific pH levels to optimize yield and quality .

Análisis De Reacciones Químicas

Types of Reactions

Bismuth subcitrate potassium undergoes various chemical reactions, including complexation and precipitation reactions. It does not significantly participate in oxidation or reduction reactions due to its stable oxidation state .

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids and bases, which can alter its solubility and reactivity. For example, it reacts with hydrochloric acid to form bismuth chloride and citric acid .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. In acidic conditions, bismuth chloride and citric acid are common products .

Aplicaciones Científicas De Investigación

Treatment of Peptic Ulcers

Bismuth subcitrate potassium is most commonly utilized in treating peptic ulcers associated with Helicobacter pylori. A fixed-dose combination product known as Pylera combines this compound with metronidazole and tetracycline for enhanced efficacy . Clinical studies have shown that this combination significantly improves ulcer healing rates compared to antibiotic monotherapy.

Gastroesophageal Reflux Disease (GERD)

In addition to ulcer treatment, this compound has been explored for its potential benefits in managing GERD. Its ability to protect the gastric mucosa may reduce symptoms associated with acid reflux .

Data Tables

| Study Reference | Treatment Group | Outcome |

|---|---|---|

| Pylera Study | Bismuth + Metronidazole + Tetracycline | Higher ulcer healing rates compared to controls |

| GERD Management Research | This compound alone | Reduced GERD symptoms |

Case Study 1: Efficacy in Peptic Ulcer Treatment

A randomized controlled trial involving patients with confirmed Helicobacter pylori infection demonstrated that those treated with this compound combined with antibiotics showed a significant reduction in ulcer recurrence compared to those receiving standard therapy alone. The study highlighted the importance of bismuth's dual action as both an antimicrobial agent and a mucosal protector.

Case Study 2: Safety Profile

A safety assessment conducted on patients receiving this compound revealed minimal side effects, primarily reversible darkening of the tongue and stool due to bismuth sulfide formation. No serious adverse events were reported, reinforcing its safety profile when used as directed .

Mecanismo De Acción

The exact mechanism of action of bismuth subcitrate potassium is not fully understood. it is believed to interfere with the function of bacterial cell membranes, protein and cell wall synthesis, the enzyme urease, cell adhesion, ATP synthesis, and iron transport mechanisms . These actions contribute to its effectiveness in treating gastrointestinal infections and disorders.

Comparación Con Compuestos Similares

Similar Compounds

Bismuth subsalicylate: Used for similar gastrointestinal treatments but has different chemical properties and solubility.

Bismuth subnitrate: Used as an antidiarrheal agent and in the treatment of duodenal ulcers.

Uniqueness

Bismuth subcitrate potassium is unique due to its specific combination of bismuth, potassium, and citrate, which provides a distinct mechanism of action and therapeutic profile compared to other bismuth compounds .

Actividad Biológica

Bismuth subcitrate potassium (BSP), often used in the treatment of gastrointestinal disorders, exhibits various biological activities that contribute to its therapeutic effects. This article explores the mechanisms of action, efficacy against pathogens like Helicobacter pylori, and case studies highlighting its clinical implications.

This compound functions through several mechanisms that enhance its effectiveness in treating gastroduodenal disorders:

- Mucosal Protection : BSP increases the secretion of mucus and bicarbonate, contributing to a protective barrier against gastric acid. It binds to gastric mucus, potentially acting as a diffusion barrier to hydrochloric acid (HCl) .

- Cytoprotective Effects : The compound promotes the secretion of prostaglandins, which are crucial for maintaining gastric mucosal integrity .

- Antimicrobial Activity : BSP exhibits bactericidal effects against H. pylori, inhibiting its adhesion to epithelial cells and disrupting its metabolic functions by inactivating key enzymes like urease, proteases, and phospholipases .

Efficacy Against Helicobacter pylori

BSP's efficacy in eradicating H. pylori has been documented in various studies. The minimum inhibitory concentration (MIC) values indicate that BSP is effective at relatively low concentrations:

| Bismuth Compound | MIC Range (μg/mL) |

|---|---|

| Bismuth Subsalicylate | 4 - 32 |

| Bismuth Potassium Citrate | 2 - 16 |

| Colloidal Bismuth Subcitrate | 1 - 8 |

These values suggest that BSP has superior activity compared to other bismuth preparations . Furthermore, studies have shown that while BSP can suppress H. pylori, it does not eradicate it entirely without the aid of antibiotics .

Case Studies

Several case reports illustrate the biological activity and potential toxicity of BSP:

- Acute Renal Failure : A 16-year-old female ingested 19 grams of BSP, leading to acute renal failure characterized by oliguria and azotemia. Treatment included gastric lavage and hemodialysis, highlighting the compound's potential for toxicity when overdosed .

- Proximal Tubular Dysfunction : Another case involved a 21-year-old female who took 20 tablets of BSP, resulting in Fanconi syndrome with symptoms including hypophosphatemia and metabolic acidosis. The patient required hemodialysis and chelation therapy due to elevated serum bismuth levels .

- Gastric Ulcer Healing : Clinical observations indicate that patients treated with BSP showed accelerated healing of gastric ulcers, attributed to increased epidermal growth factor accumulation around ulcer sites .

Research Findings

Recent studies have focused on the molecular mechanisms underlying BSP's antibacterial properties:

- Protein Interaction : Research indicates that bismuth compounds can disrupt H. pylori virulence factors such as CagA and VacA, leading to reduced bacterial colonization .

- Metabolic Disruption : Bismuth exposure has been linked to alterations in metabolic pathways within H. pylori, affecting growth and survival .

Propiedades

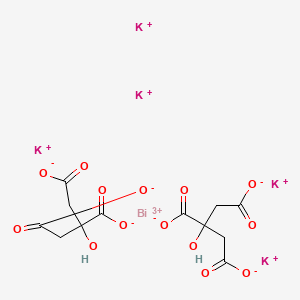

IUPAC Name |

bismuth;tripotassium;2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.Bi.3K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;/q;;+3;3*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUAVILLCXTKTF-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BiK3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57644-54-9 | |

| Record name | Bismuth subcitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057644549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth(3+) tripotassium bis[2-hydroxypropane-1,2,3-tricarboxylate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH SUBCITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS813P8QPX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.